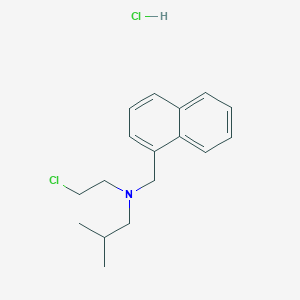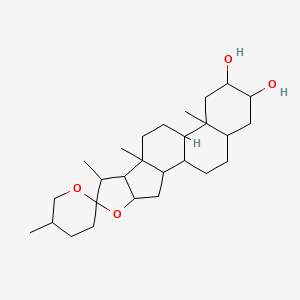![molecular formula C11H15Cl2NO B12001444 N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride CAS No. 5388-82-9](/img/structure/B12001444.png)
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is known for its unique structure, which includes a cyclopropane ring and a chlorophenoxy group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required quality standards for research and commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine, such as oxides, reduced amines, and substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride include:
- N-[2-(4-methylphenoxy)ethyl]cyclopropanamine;hydrochloride
- N-[2-(2-bromophenoxy)ethyl]cyclopropanamine;hydrochloride
- N-[2-(2-fluorophenoxy)ethyl]cyclopropanamine;hydrochloride
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring and a chlorophenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5388-82-9 |
|---|---|
Molekularformel |
C11H15Cl2NO |
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9;/h1-4,9,13H,5-8H2;1H |
InChI-Schlüssel |
IYBNXXLIJPVZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCCOC2=CC=CC=C2Cl.Cl |
Verwandte CAS-Nummern |
5388-85-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)



![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)
